1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Overview
Description
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a dihydroimidazole ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3,4-dimethoxyphenyl with a suitable sulfonyl chloride, followed by cyclization with a dihydroimidazole precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research explores its potential as a drug candidate for treating specific diseases due to its unique chemical structure.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s effects on cellular pathways are mediated through its ability to alter signal transduction processes and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole stands out due to its unique combination of functional groups. Similar compounds include:
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole: Lacks the dihydro component, resulting in different reactivity.
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydrothiazole: Contains a sulfur atom in the ring, leading to distinct chemical properties.
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydropyrazole: Features a different heterocyclic ring, affecting its biological activity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMAZXLCUWCAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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